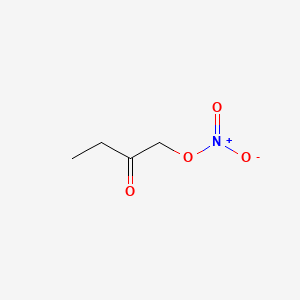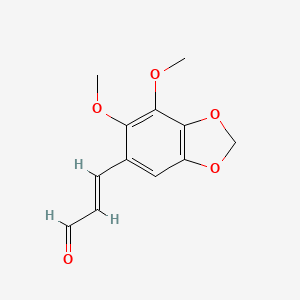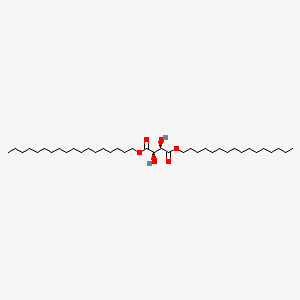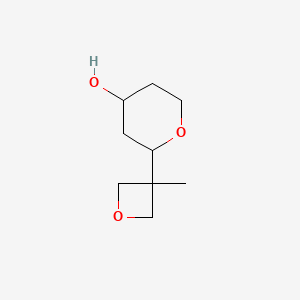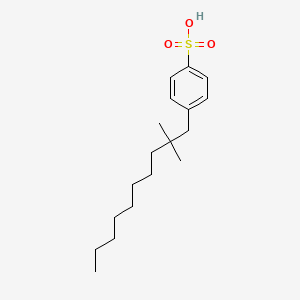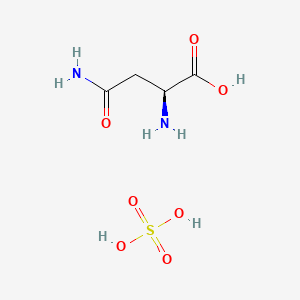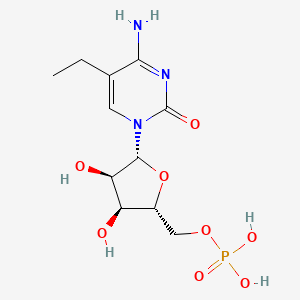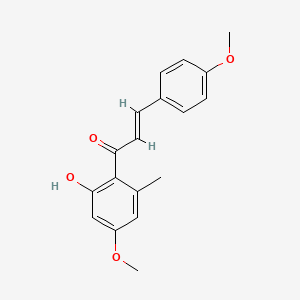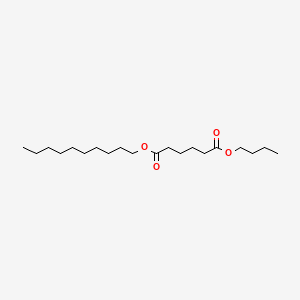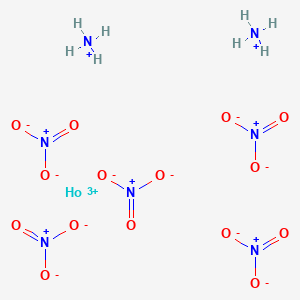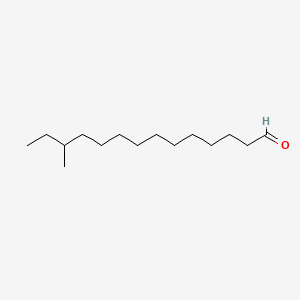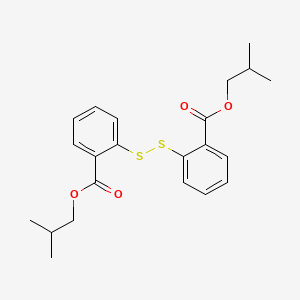![molecular formula C13H18O B12647245 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one CAS No. 83846-53-1](/img/structure/B12647245.png)
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dimethylspiro[55]undeca-1,8-dien-3-one is an organic compound with the molecular formula C11H14O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a diene and a ketone in the presence of a catalyst to facilitate the formation of the spiro structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is carefully monitored. The use of continuous flow reactors can also be employed to enhance efficiency and control over the reaction parameters. Purification steps such as distillation or crystallization are typically used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different products.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one exerts its effects involves its interaction with molecular targets and pathways. The spiro structure allows it to fit into specific binding sites of enzymes or receptors, influencing their activity. This interaction can lead to changes in biochemical pathways, affecting cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: A similar compound without the methyl groups at positions 7 and 9.
1,5-Dioxaspiro[5.5]undeca-7,10-dien-9-one: Another spiro compound with different functional groups.
Uniqueness
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one is unique due to the presence of methyl groups at positions 7 and 9, which can influence its chemical reactivity and interaction with other molecules. This structural variation can lead to different physical and chemical properties, making it distinct from other spiro compounds.
Eigenschaften
CAS-Nummer |
83846-53-1 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
9,11-dimethylspiro[5.5]undeca-4,9-dien-3-one |
InChI |
InChI=1S/C13H18O/c1-10-3-6-13(11(2)9-10)7-4-12(14)5-8-13/h4,7,9,11H,3,5-6,8H2,1-2H3 |
InChI-Schlüssel |
CZZDWTTUPHCLPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(CCC12CCC(=O)C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


